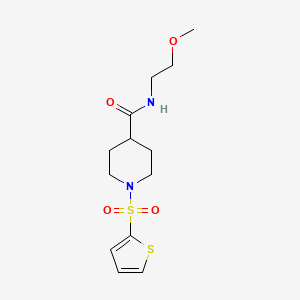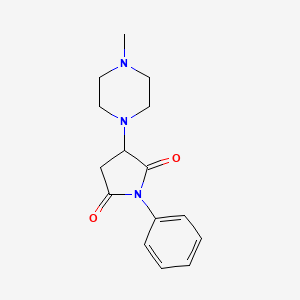
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide, also known as MTSES, is a chemical compound that has been widely used in scientific research. MTSES belongs to the class of sulfhydryl-reactive compounds, which are commonly used to modify proteins and study their functions.
作用机制
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide reacts with cysteine residues in proteins through a thiol-disulfide exchange reaction. This reaction results in the formation of a covalent bond between this compound and the cysteine residue, leading to the modification of the protein's structure and function. The modification can be reversible or irreversible, depending on the reaction conditions.
Biochemical and Physiological Effects:
This compound has been shown to affect the function of various proteins in biological systems. For example, this compound has been used to study the function of ion channels, such as the cystic fibrosis transmembrane conductance regulator (CFTR) and the voltage-gated sodium channel (Nav1.5). This compound has also been used to study the function of transporters, such as the dopamine transporter (DAT) and the glutamate transporter (EAAT2). This compound has been shown to affect the activity, stability, and conformation of these proteins, leading to changes in their function.
实验室实验的优点和局限性
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has several advantages for lab experiments. It is a highly specific reagent that can selectively modify cysteine residues in proteins. It is also a reversible modifier, allowing researchers to study the reversible changes in protein function. This compound is a water-soluble compound, making it easy to use in biological systems. However, this compound has some limitations. It can react with other nucleophiles in addition to cysteine residues, leading to nonspecific modifications. It can also affect the stability of proteins, leading to changes in their function.
未来方向
There are several future directions for the use of N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide in scientific research. One direction is to study the effect of this compound on the function of membrane proteins in different biological systems. Another direction is to develop new sulfhydryl-reactive reagents with improved specificity and selectivity for cysteine residues. This compound can also be used to study the function of proteins in disease states, such as cystic fibrosis and Parkinson's disease. Finally, this compound can be used to study the effect of protein modifications on drug binding and efficacy.
Conclusion:
In conclusion, this compound is a sulfhydryl-reactive reagent that has been widely used in scientific research to study the function of proteins. It is a highly specific and reversible modifier that can selectively modify cysteine residues in proteins. This compound has been shown to affect the function of various proteins in biological systems, making it a valuable tool for studying protein function. However, this compound has some limitations, and future research should focus on developing new sulfhydryl-reactive reagents with improved specificity and selectivity for cysteine residues.
合成方法
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multistep process starting with the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thienyl chloride. The 2-thienyl chloride is then reacted with piperidine to form 2-(piperidin-1-yl)thiophene. This intermediate is then reacted with N-(2-methoxyethyl)chloroacetamide to form this compound.
科学研究应用
N-(2-methoxyethyl)-1-(2-thienylsulfonyl)-4-piperidinecarboxamide has been widely used in scientific research to study the functions of proteins. It is commonly used as a sulfhydryl-reactive reagent to modify cysteine residues in proteins. This modification can affect the protein's structure and function, allowing researchers to study the protein's role in various biological processes. This compound has been used to study the function of ion channels, transporters, receptors, and enzymes in various biological systems.
属性
IUPAC Name |
N-(2-methoxyethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S2/c1-19-9-6-14-13(16)11-4-7-15(8-5-11)21(17,18)12-3-2-10-20-12/h2-3,10-11H,4-9H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRFGIMOYYOZPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-[4-(4-iodophenoxy)butoxy]quinoline](/img/structure/B5178236.png)

![4-{5-chloro-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5178245.png)
![1-(2-methyl-1H-indol-3-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]thio}ethanone](/img/structure/B5178255.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5178272.png)
![2-(4-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5178279.png)
![N-dibenzo[b,d]furan-3-yl-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B5178286.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B5178290.png)

![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178303.png)
![N-benzyl-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5178308.png)


